molecular formula C8H7N3S B1440235 2-(3-Pyridinyl)-1,3-thiazol-5-amine CAS No. 1159821-51-8

2-(3-Pyridinyl)-1,3-thiazol-5-amine

Cat. No.: B1440235
CAS No.: 1159821-51-8
M. Wt: 177.23 g/mol
InChI Key: MUNKBMPBTNZCTE-UHFFFAOYSA-N
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Description

2-(3-Pyridinyl)-1,3-thiazol-5-amine is a heterocyclic compound that features both a pyridine ring and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Pyridinyl)-1,3-thiazol-5-amine typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method is the cyclization of appropriate thioamides with α-haloketones under basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and bases like potassium carbonate or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Pyridinyl)-1,3-thiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted thiazoles or pyridines.

Scientific Research Applications

2-(3-Pyridinyl)-1,3-thiazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-Pyridinyl)-1,3-thiazol-5-amine often involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Pyridinyl)-1,3-thiazol-4-amine
  • 2-(2-Pyridinyl)-1,3-thiazol-5-amine
  • 2-(4-Pyridinyl)-1,3-thiazol-5-amine

Uniqueness

2-(3-Pyridinyl)-1,3-thiazol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine ring relative to the thiazole ring can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

2-pyridin-3-yl-1,3-thiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c9-7-5-11-8(12-7)6-2-1-3-10-4-6/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNKBMPBTNZCTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401305475
Record name 2-(3-Pyridinyl)-5-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401305475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159821-51-8
Record name 2-(3-Pyridinyl)-5-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159821-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Pyridinyl)-5-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401305475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a dry 500 ml round bottom flask equipped with magnetic stirrer, thermometer, bleach scrubber, and addition funnel was charged 27.6 g (179 mmoles) of aminoacetonitrile bisulfate, and 200 mLs of anhydrous methanol. The solution was cooled to ˜0° C. and 24.15 g (239 mmoles) of triethyl amine was added dropwise at a rate that maintained the temperature below 10° C. After 10 minutes, 20.2 g (119 mmoles) of methyl pyridine-3-carbodithioate was added dropwise in 50 mLs of anhydrous methanol. The reaction mixture was stirred at ambient temperature for 20 hours, after which, the solvent was removed under vacuum on a rotary evaporator. The residue was poured into 500 mLs of water and extracted with methylene chloride (4×100 mLs). The combined methylene chloride extracts were washed with 100 mLs of water, 100 mLs of saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum on a rotary evaporator. The crude product was suspended in 100 mLs of ethyl ether, and the resulting yellow solid was collected by vacuum filtration to afford 14.1 g (66%) of a pale yellow solid: 1H NMR (400 MHz, DMSO-d6) δ 8.97 (d, J=2.2 Hz, 1H), 8.53 (dd, J=4.8, 1.6 Hz, 1H), 8.12-8.03 (m, 1H), 7.45 (dd, J=7.9, 4.8 Hz, 1H), 6.99 (s, 1H), 6.28 (bs, 2H); 13C-NMR (101 MHz, CDCl3) δ 151.72, 148.55, 146.06, 145.40, 131.57, 130.18, 129.93, 122.20.
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
24.15 g
Type
reactant
Reaction Step Two
Quantity
20.2 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Pyridinyl)-1,3-thiazol-5-amine
Reactant of Route 2
2-(3-Pyridinyl)-1,3-thiazol-5-amine
Reactant of Route 3
2-(3-Pyridinyl)-1,3-thiazol-5-amine
Reactant of Route 4
2-(3-Pyridinyl)-1,3-thiazol-5-amine
Reactant of Route 5
2-(3-Pyridinyl)-1,3-thiazol-5-amine
Reactant of Route 6
2-(3-Pyridinyl)-1,3-thiazol-5-amine

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